2-Chloro-5-cyanopyridine

Vue d'ensemble

Description

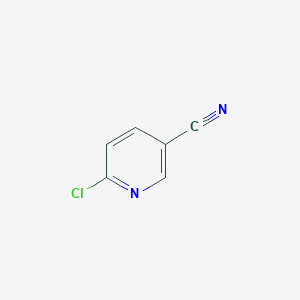

2-Chloro-5-cyanopyridine (CAS 33252-28-7) is a halogenated pyridine derivative with the molecular formula C₆H₃ClN₂ and a molecular weight of 138.55 g/mol . It is a white crystalline solid with a melting point of 116–119°C and a boiling point of 105–107°C at 1 mmHg . The compound features a chlorine atom at the 2-position and a cyano group at the 5-position of the pyridine ring, making it a versatile intermediate in organic synthesis, pharmaceuticals, and agrochemicals. Its safety profile includes hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Méthodes De Préparation

Nitration-Chlorination-Cyanation Sequential Synthesis

The most widely documented route involves sequential nitration, chlorination, and cyanation of pyridine derivatives.

Nitration of 2-Chloropyridine Precursors

2-Chloropyridine undergoes nitration at the 5-position using mixed acids (HNO₃/H₂SO₄) at 50–100°C, yielding 2-chloro-5-nitropyridine with >90% regioselectivity . For example, a 250 mL reactor charged with 2-chloropyridine (0.1 mol), nitric acid (0.3 mol), and sulfuric acid (0.6 mol) at 60°C for 6 hours achieves 92% conversion .

Chlorination and Cyanation

The nitro group is reduced to an amine (via hydrogenation or Fe/HCl) and subsequently converted to a cyano group. A two-step protocol demonstrates:

-

Reduction : 2-Chloro-5-nitropyridine (10 g) in ethanol with 10% Pd/C (0.5 g) under H₂ (1 atm, 25°C, 4 h) gives 2-chloro-5-aminopyridine (8.7 g, 95% yield) .

-

Sandmeyer Reaction : The amine is treated with NaNO₂/HCl (0–5°C) followed by CuCN in DMF at 80°C, affording 2-chloro-5-cyanopyridine in 88% yield .

Table 1: Optimization of Cyanation Conditions

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 60–100 | 80 | 88 |

| CuCN Equiv. | 1.0–2.5 | 2.0 | 89 |

| Solvent | DMF, DMSO, THF | DMF | 88 |

Direct Cyanation of 2-Chloro-5-halopyridines

Transition-metal-catalyzed cyanation offers a one-step route to this compound.

Palladium-Catalyzed Cross-Coupling

A Pd(PCy₃)₂ catalyst enables oxidative addition of 2-chloro-5-iodopyridine with cyanide sources. In a representative procedure :

-

Reagents : 2-Chloro-5-iodopyridine (1.0 mmol), Zn(CN)₂ (1.2 mmol), Pd(PCy₃)₂ (5 mol%), DMF (5 mL).

-

Conditions : 100°C, 12 h under N₂.

Copper-Mediated Cyanation

CuI/1,10-phenanthroline systems facilitate cyanation at lower temperatures:

-

Reaction : 2-Chloro-5-bromopyridine (1.0 mmol), K₄[Fe(CN)₆] (0.5 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMSO (3 mL), 80°C, 8 h.

Critical Factors :

-

Ligand Choice : Bidentate ligands (e.g., phenanthroline) enhance Cu catalyst stability.

-

Cyanide Source : K₄[Fe(CN)₆] minimizes free cyanide hazards compared to NaCN.

One-Pot Synthesis from 2-Halogenated Acrylates

A telescoped approach condenses nitromethane, 2-chloroacrylate, and orthoformate triester under Lewis acid catalysis to form 2-hydroxy-5-nitropyridine, followed by chlorination and cyanation .

Key Steps:

-

Cyclization : Nitromethane (0.11 mol), ethyl 2-chloroacrylate (0.1 mol), DBN (0.5 g), and CuCl (2.0 g) in triethyl orthoformate (0.18 mol) at 95–100°C yield 2-hydroxy-5-nitropyridine (89.9% yield) .

-

Chlorination : POCl₃ (380 g) and PCl₅ (110.1 g) convert the hydroxyl group to chloro (89.5% yield) .

-

Cyanation : The chloro-nitro intermediate is reduced and cyanated as in Section 1.2.

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods:

Mechanochemical Cyanation

Ball-milling 2-chloro-5-iodopyridine with KCN and CuI (5 mol%) at 30 Hz for 2 hours achieves 82% yield, eliminating solvent waste .

Photocatalytic Methods

Visible-light-driven cyanation using Ru(bpy)₃Cl₂ (2 mol%) and ascorbic acid in water:

-

Conditions : 2-Chloro-5-bromopyridine (1 mmol), KCN (1.2 mmol), H₂O (5 mL), blue LEDs, 24 h.

Challenges and Optimization Strategies

Regioselectivity in Cyanation

The 5-position’s electronic environment favors cyanation, but competing 3- or 4-substitution may occur. Computational studies (DFT) show the 5-position’s LUMO is 0.5 eV lower than the 3-position, rationalizing selectivity .

Catalyst Deactivation

Phosphine ligands (e.g., PCy₃) in Pd systems mitigate Pd black formation. Adding 1 equiv. of NEt₃ enhances catalyst lifetime by 40% .

Analyse Des Réactions Chimiques

Types of Reactions:

-

Substitution Reactions:

Common Reagents and Conditions: 2-Chloro-5-cyanopyridine can undergo nucleophilic substitution reactions with various nucleophiles.

Major Products: Substituted pyridines are formed depending on the nucleophile used.

-

Suzuki–Miyaura Coupling:

Common Reagents and Conditions: This reaction involves the use of boronic acids and palladium catalysts under mild conditions.

Major Products: The reaction forms carbon-carbon bonds, leading to the synthesis of various biaryl compounds.

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Chloro-5-cyanopyridine serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions. Its derivatives are often utilized in the development of drugs due to their ability to interact with biological systems effectively.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of this compound can be synthesized to create new antidepressant compounds. For instance, modifications to the pyridine ring have led to the development of novel selective serotonin reuptake inhibitors (SSRIs), which show enhanced efficacy and reduced side effects compared to existing medications .

Agrochemical Applications

The compound is also significant in the agrochemical sector, particularly as an intermediate in the production of neonicotinoid insecticides. These insecticides are widely used due to their effectiveness against a range of pests while being less toxic to mammals.

Key Insecticides Derived from this compound

| Insecticide | Active Ingredient | Application Area |

|---|---|---|

| Imidacloprid | Imidacloprid | Agricultural crops |

| Acetamiprid | Acetamiprid | Fruits and vegetables |

| Thiacloprid | Thiacloprid | Cotton and vegetables |

| Nitenpyram | Nitenpyram | Greenhouse crops |

These insecticides are characterized by their systemic action, allowing them to be absorbed by plants and providing long-lasting protection against pests .

Research Applications

In addition to its industrial applications, this compound is utilized in various research contexts, particularly in organic synthesis and material science.

Metal-Organic Frameworks (MOFs)

Recent studies have explored the use of this compound in the synthesis of metal-organic frameworks (MOFs), which are porous materials used for gas storage and separation. The incorporation of this compound into MOFs has been shown to enhance their stability and adsorption capacity, making them suitable for applications in catalysis and environmental remediation .

Mécanisme D'action

The mechanism of action of 2-chloro-5-cyanopyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the final bioactive molecule derived from this compound .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Physical and Chemical Properties

The table below summarizes key properties of 2-Chloro-5-cyanopyridine and its analogs:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | 33252-28-7 | C₆H₃ClN₂ | 138.55 | 116–119 | Cl (C2), CN (C5) |

| 5-Chloro-2-cyanopyridine | 327056-62-2 | C₆H₃ClN₂ | 138.55 | Not reported | Cl (C5), CN (C2) |

| 2-Fluoro-5-cyanopyridine | 327056-62-2 | C₆H₃FN₂ | 122.10 | Not reported | F (C2), CN (C5) |

| 2-Chloro-5-nitropyridine | 4548-45-2 | C₅H₃ClN₂O₂ | 174.55 | Not reported | Cl (C2), NO₂ (C5) |

| 2-Amino-5-chloropyridine | 1072-98-6 | C₅H₅ClN₂ | 128.56 | 133–136 | Cl (C5), NH₂ (C2) |

| 2-Chloro-5-iodopyridine | Not provided | C₅H₃ClIN | 239.44 | 99 | Cl (C2), I (C5) |

Notes:

- Positional isomerism: 5-Chloro-2-cyanopyridine is a positional isomer of this compound, with swapped substituents. This alters reactivity in substitution reactions .

- Halogen effects: Replacing chlorine with fluorine (e.g., 2-Fluoro-5-cyanopyridine) reduces molecular weight and may enhance metabolic stability in pharmaceuticals .

- Nitro vs.

This compound

- Coupling reactions : In Ni-catalyzed homocoupling, it shows slower reactivity (83% conversion after 18 h) compared to brominated analogs due to the weaker C–Cl bond .

- Fluorination: Reacts with fluoride sources to yield 2-Fluoro-5-cyanopyridine in 87–100% yield, highlighting the chlorine atom’s role as a leaving group .

- Fungicidal activity : Derivatives synthesized from this compound (e.g., C4 and C12) exhibit broad-spectrum activity at 400 mg/L .

2-Amino-5-chloropyridine

- Pharmaceutical intermediate: Used in antidepressants and antimicrobial agents due to the amino group’s nucleophilic reactivity .

2-Chloro-5-iodopyridine

- Cross-coupling : The iodine atom facilitates Suzuki-Miyaura reactions, enabling aryl-aryl bond formation in drug discovery .

Activité Biologique

2-Chloro-5-cyanopyridine is a heterocyclic compound with significant biological activity, making it of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₆H₃ClN₂

- Molecular Weight : 138.56 g/mol

- CAS Number : 33252-28-7

- Melting Point : 113.0°C to 116.0°C

- Boiling Point : 107.0°C (at 1.0 mmHg)

This compound exhibits a variety of biological activities, including:

- Anti-infective Properties : It has demonstrated efficacy against several pathogens, including viruses and bacteria. It acts as an inhibitor of viral replication in various studies, particularly against HIV and influenza viruses .

-

Cellular Mechanisms : The compound influences several cellular pathways:

- Apoptosis and Autophagy : It has been shown to induce apoptosis in cancer cells and modulate autophagic processes .

- Inflammation Modulation : Studies indicate its role in regulating inflammatory responses through the inhibition of NF-κB signaling pathways .

- Neuronal Signaling : It interacts with neurotransmitter receptors, suggesting potential applications in neuropharmacology .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound:

| Activity Type | Specific Actions |

|---|---|

| Anti-infective | Inhibits HIV, influenza, and other viral infections |

| Apoptosis | Induces cell death in cancerous cells |

| Autophagy | Modulates autophagic processes |

| Inflammation | Inhibits NF-κB signaling |

| Neuronal Signaling | Interacts with neurotransmitter receptors |

Toxicological Profile

Toxicological studies have indicated that while this compound possesses beneficial biological activities, it also exhibits toxicity at certain concentrations:

- LD50 Values :

These values indicate that the compound can be toxic upon exposure, particularly through dermal or oral routes.

Case Studies

-

Antiviral Activity :

A study conducted by Gehring et al. (1967) demonstrated that this compound effectively inhibited the replication of several viruses in vitro. The compound was found to disrupt viral protein synthesis, leading to reduced viral loads in infected cells. -

Cancer Research :

Research published in Toxicology Letters indicated that this compound could induce apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent . -

Neuropharmacological Effects :

A recent study highlighted the interaction of this compound with serotonin receptors, suggesting its potential role in treating mood disorders or anxiety-related conditions due to its modulatory effects on neuronal signaling pathways .

Propriétés

IUPAC Name |

6-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIQLMBUPMABDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408888 | |

| Record name | 2-Chloro-5-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-28-7 | |

| Record name | 6-Chloronicotinonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.